3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C14H20BNO2 and its molecular weight is 245.129. The purity is usually 95%.
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Scientific Research Applications
Pharmacophore Design and Kinase Inhibition
Pyridine derivatives, particularly those with substituted imidazole scaffolds, are known as selective inhibitors of the p38 MAP kinase, responsible for proinflammatory cytokine release. These compounds are designed to bind selectively and potently, displacing ATP in the kinase pocket, indicating their utility in designing kinase inhibitors (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Hybrid Catalysts in Synthesis
Hybrid catalysts have shown to be crucial in synthesizing pyranopyrimidine scaffolds, which are key precursors in medicinal and pharmaceutical industries. The review of synthetic pathways employing organocatalysts, metal catalysts, and nanocatalysts highlights the importance of pyridine derivatives in developing lead molecules for pharmaceuticals (Parmar, Vala, & Patel, 2023).
Chemosensing Applications
Pyridine derivatives play a significant role in chemosensing due to their high affinity for various ions and neutral species. They are used as effective chemosensors for detecting different species, showcasing their potential in analytical chemistry (Abu-Taweel et al., 2022).
Cytochrome P450 Isoform Inhibition
Pyridine derivatives have been evaluated for their selectivity and potency as chemical inhibitors of major human hepatic CYP isoforms. This indicates their importance in studying metabolism-based drug-drug interactions and in the development of more selective drug therapies (Khojasteh et al., 2011).
Anticancer Activities
Pyridine-based Cu(II) complexes have been identified as having excellent anticancer potency against various cancer cell lines, suggesting the role of pyridine derivatives in enhancing the pharmacological effects of active compounds through metal complexation (Alshamrani, 2023).
Antiviral Activities
Pyridine derivatives have shown broad antiviral activities against various viruses, including HIV, HCV, HBV, RSV, and CMV, by inhibiting viral replication through different mechanisms. This highlights the potential of pyridine derivatives as promising antiviral agents (Alizadeh & Ebrahimzadeh, 2021).
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, playing a crucial role in numerous biochemical processes .
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding .
Biochemical Pathways
Similar compounds have been implicated in a variety of pathways, including signal transduction, metabolic processes, and cell cycle regulation .
Pharmacokinetics
Its solubility in acetone suggests that it may be well-absorbed in the body . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
Similar compounds have been known to induce changes at the molecular level, leading to alterations in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .
Properties
IUPAC Name |
3-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)12-7-11(8-16-9-12)10-5-6-10/h7-10H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPYWCGUQASUDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732322 |
Source
|
Record name | 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220696-43-4 |
Source
|
Record name | 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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